

Foreword: The Imperative for Precision in Bioanalysis

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Compound of Interest

Compound Name: *N-Demethyl Olanzapine-d8*

Cat. No.: *B1493722*

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In the landscape of pharmaceutical research and development, particularly in the domains of pharmacokinetics, therapeutic drug monitoring, and metabolic studies, the demand for analytical precision is absolute. The quantification of drug metabolites in complex biological matrices is a formidable challenge, where accuracy is not merely a goal but a prerequisite for valid scientific conclusions. It is in this context that isotopically labeled internal standards have become indispensable tools. This guide provides a comprehensive technical overview of **N-Demethyl Olanzapine-d8**, a deuterated analog of a primary olanzapine metabolite. It is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of this critical reagent. We will move beyond simple data recitation to explore the causality behind its synthesis, properties, and application, empowering the user to leverage this tool with both confidence and scientific rigor.

Core Chemical & Physical Characteristics

N-Demethyl Olanzapine-d8 is the isotopically labeled form of N-Demethyl Olanzapine, a major active metabolite of the atypical antipsychotic drug, Olanzapine. The "-d8" designation signifies the replacement of eight hydrogen atoms with deuterium on the piperazine ring. This strategic labeling imparts a mass shift detectable by mass spectrometry, without significantly altering the compound's chemical behavior, making it an ideal internal standard for isotope dilution mass spectrometry assays.

Identity and Physicochemical Properties

A summary of the core properties of **N-Demethyl Olanzapine-d8** is presented below. These data are foundational for method development, including the preparation of stock solutions and the selection of appropriate analytical techniques.

Property	Value	Source(s)
Chemical Name	2-methyl-4-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-10H-benzo[b]thieno[2,3-e][1][2]diazepine	[1][3]
Synonyms	N-Desmethyl Olanzapine-d8, 4'-Desmethylolanzapine-d8	[1][4]
CAS Number	786686-82-6	[1][4][5]
Molecular Formula	C ₁₆ H ₁₀ D ₈ N ₄ S	[1][5]
Molecular Weight	306.46 g/mol	[1][4][5]
Exact Mass	306.1754 g/mol	[3]
Appearance	Solid (Pale yellow to deep yellow crystal/powder)	[6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. Sparingly soluble in aqueous buffers.	[1][7]
Storage Conditions	-20°C in a well-closed container, protected from light.	[3][8]
Isotopic Purity	Typically ≥98% (d8); specification can vary by supplier. A representative analysis shows 85.95% d8, 12.24% d7, 1.75% d6.	[9]

Synthesis, Isotopic Labeling, and Quality Considerations

Rationale for Deuteration of the Piperazine Ring

The choice to place the deuterium labels on the piperazine ring is a deliberate one, grounded in an understanding of olanzapine's metabolic pathways. The primary metabolic transformations of olanzapine occur at the N-demethylation site and through oxidation of the thiophene ring.^[10] The piperazine ring itself is relatively stable against metabolic alteration during the initial phases of metabolism. Placing the deuterium labels on this stable core minimizes the risk of isotopic loss during biological processing, a phenomenon known as back-exchange, which would compromise the accuracy of the internal standard.

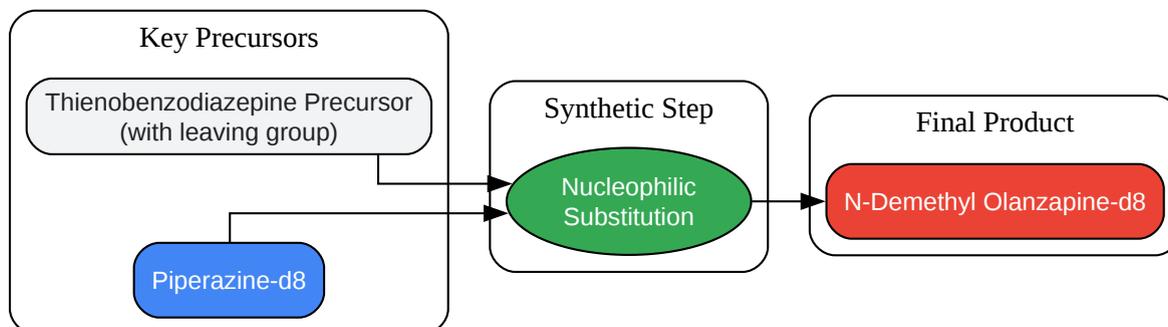
Synthetic Pathway Overview

The synthesis of **N-Demethyl Olanzapine-d8** is not typically performed by direct deuteration of N-Demethyl Olanzapine. Instead, the common strategy involves the use of a deuterated building block, specifically piperazine-d8.^{[4][11][12][13]}

A plausible synthetic route can be conceptualized as follows:

- **Preparation of Piperazine-d8:** The synthesis of deuterated piperazine can be achieved through methods such as the reduction of suitable precursors with a deuterium source like lithium aluminum deuteride.^[14]
- **Coupling Reaction:** The deuterated piperazine-d8 is then reacted with a suitable olanzapine precursor. This typically involves the nucleophilic substitution reaction of piperazine-d8 with a molecule containing the thienobenzodiazepine core, where a leaving group is present at the position where the piperazine ring attaches.

This building block approach ensures high levels of deuterium incorporation specifically at the desired positions.



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Caption: Conceptual synthetic pathway for **N-Demethyl Olanzapine-d8**.

Role in Bioanalytical Methodologies: An Application-Centric Approach

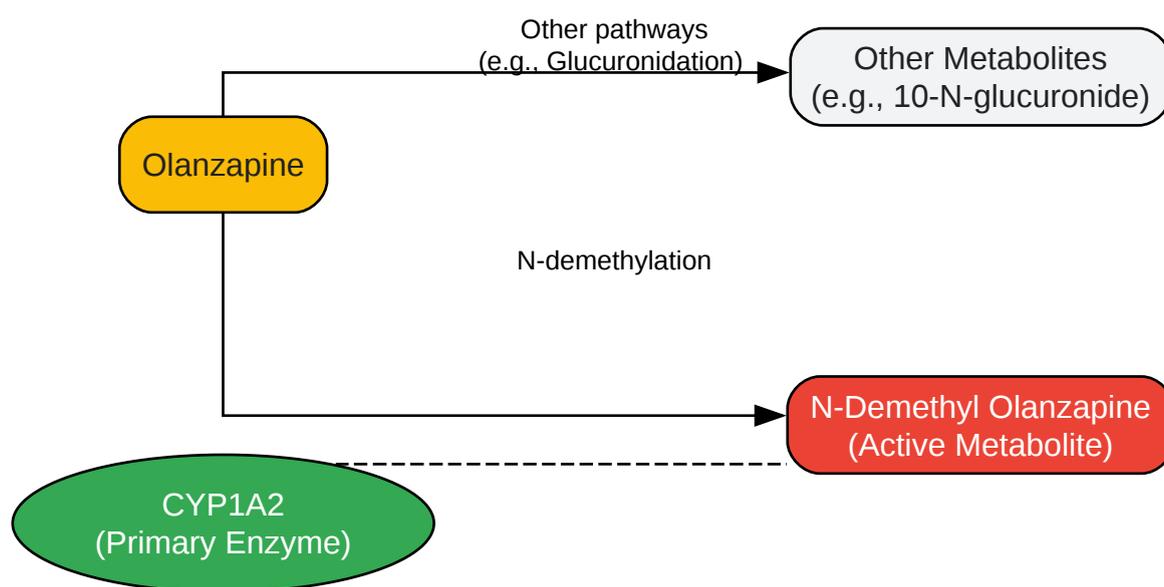
N-Demethyl Olanzapine-d8 is almost exclusively used as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Isotope Dilution Mass Spectrometry

The core principle behind using a stable isotope-labeled internal standard is to account for variability during sample processing and analysis.^[10] **N-Demethyl Olanzapine-d8** is chemically identical to the analyte (N-Demethyl Olanzapine) and therefore exhibits nearly identical behavior during extraction, chromatography, and ionization. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are separated by their mass-to-charge ratio (m/z). The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric measurement corrects for variations in extraction recovery and matrix effects (ion suppression or enhancement), leading to superior accuracy and precision compared to methods using other types of internal standards.^[10]

Olanzapine Metabolism and the Significance of N-Demethyl Olanzapine

Olanzapine undergoes extensive metabolism in the liver. One of the major pathways is N-demethylation, which is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, to form N-Demethyl Olanzapine.[15] This metabolite is pharmacologically active, and its concentration in plasma is relevant for understanding the overall therapeutic and potential side effects in patients. Therefore, accurate quantification of both the parent drug and this metabolite is crucial in therapeutic drug monitoring and pharmacokinetic studies.



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Caption: Primary metabolic pathway of Olanzapine to N-Demethyl Olanzapine.

Experimental Protocol: Quantification of N-Demethyl Olanzapine in Human Plasma

The following is a representative, detailed protocol for the analysis of N-Demethyl Olanzapine in human plasma using **N-Demethyl Olanzapine-d8** as an internal standard. This protocol is a synthesis of best practices described in the literature and is intended as a starting point for method development and validation.[5][16]

Materials and Reagents

- Analytes: N-Demethyl Olanzapine, **N-Demethyl Olanzapine-d8**
- Solvents: HPLC-grade methanol, acetonitrile, methyl tert-butyl ether
- Reagents: Formic acid, ammonium formate, deionized water
- Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)

Preparation of Standards

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Demethyl Olanzapine and **N-Demethyl Olanzapine-d8** in methanol to prepare individual stock solutions. Store at -20°C.
- Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare working solutions for calibration curve and quality control (QC) samples.
- Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the **N-Demethyl Olanzapine-d8** primary stock with methanol.

Sample Preparation: Protein Precipitation (PPT)

Causality: Protein precipitation is a rapid and straightforward method for sample cleanup, making it suitable for high-throughput analysis. While it may result in less clean extracts compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), its simplicity is often a significant advantage.[\[16\]](#)[\[17\]](#)

- Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the IS working solution (50 ng/mL) to each tube and vortex briefly.
- Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase A (see below) and vortex.
- The sample is now ready for LC-MS/MS analysis.

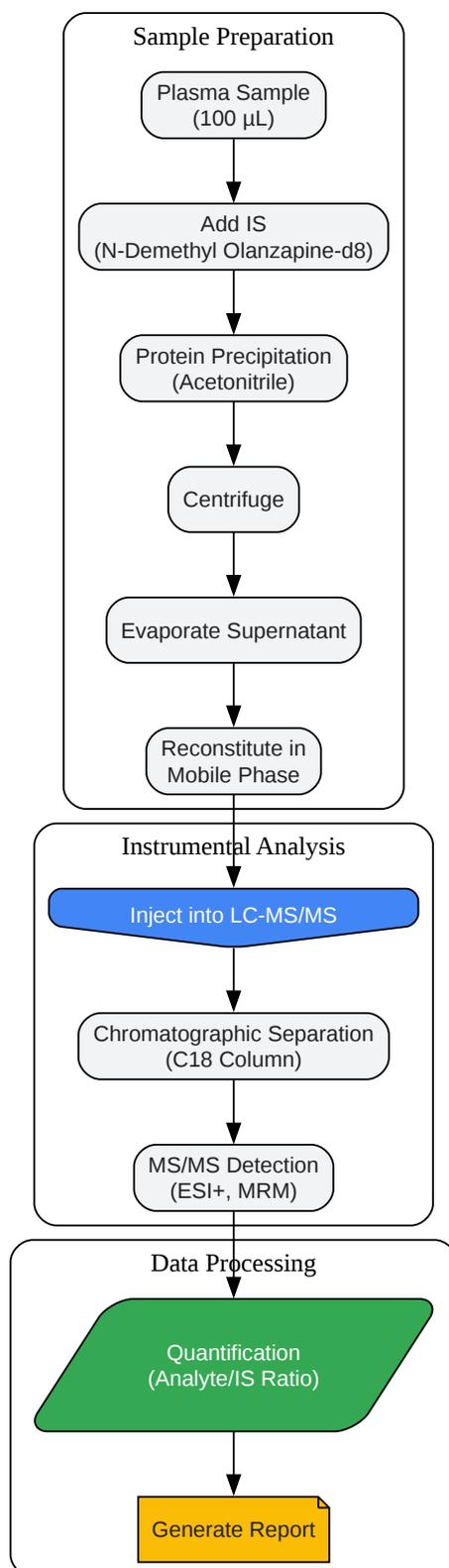
LC-MS/MS Instrumentation and Conditions

Parameter	Recommended Setting	Rationale/Comments
LC System	UPLC/HPLC system capable of binary gradient elution	
Column	C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm)	Provides good retention and peak shape for basic compounds.
Mobile Phase A	0.1% Formic acid in water	Acidic modifier to promote analyte ionization and improve peak shape.
Mobile Phase B	0.1% Formic acid in acetonitrile	Organic solvent for elution.
Flow Rate	0.4 mL/min	Typical for a 2.1 mm ID column.
Gradient	10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate	A gradient is necessary to elute the analyte and clear the column of matrix components.
Injection Volume	5 μL	
MS System	Triple quadrupole mass spectrometer	Required for MRM experiments.
Ionization Mode	Electrospray Ionization, Positive (ESI+)	Olanzapine and its metabolite contain basic nitrogen atoms that are readily protonated.
MRM Transitions	N-Demethyl Olanzapine: 299.1 → 229.1 N-Demethyl Olanzapine-d8: 307.1 → 237.1	Precursor ions correspond to [M+H] ⁺ . Product ions are characteristic fragments. These transitions should be optimized on the specific instrument used.
Collision Energy	Optimize for each transition	Typically in the range of 15-35 eV.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH M10).^{[18][19][20][21]} Key validation parameters include:

- **Selectivity and Specificity:** Absence of interference at the retention times of the analyte and IS.
- **Linearity and Range:** Typically 0.5 - 50 ng/mL for N-Demethyl Olanzapine.
- **Accuracy and Precision:** Intra- and inter-day precision (%CV) should be <15% (20% at LLOQ), and accuracy (% bias) should be within $\pm 15\%$ ($\pm 20\%$ at LLOQ).
- **Matrix Effect:** Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.
- **Recovery:** The efficiency of the extraction process.
- **Stability:** Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) and in processed samples.



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Caption: Bioanalytical workflow for N-Demethyl Olanzapine quantification.

Safety, Handling, and Storage

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. While a comprehensive Safety Data Sheet (SDS) should always be consulted, the following points are critical:

- Handling: **N-Demethyl Olanzapine-d8** is a pharmaceutical-related compound of unknown potency. It should be handled by trained personnel in a laboratory setting. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes.[8]
- Storage: The compound should be stored at -20°C in a tightly sealed container, protected from light and moisture to ensure its long-term stability.[3][8]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A Tool for Uncompromising Quality

N-Demethyl Olanzapine-d8 is more than just a chemical reagent; it is an enabling tool for generating high-quality, reliable, and defensible bioanalytical data. Its well-characterized properties, coupled with the robust analytical framework of isotope dilution mass spectrometry, provide the foundation for accurate pharmacokinetic and metabolic studies of olanzapine. By understanding the principles behind its design, synthesis, and application, researchers can confidently implement this internal standard to overcome the inherent challenges of bioanalysis, ultimately contributing to the safer and more effective use of therapeutic agents.

References

- Veeprho. (n.d.). N-Desmethyl Olanzapine-D8 | CAS 786686-82-6. Retrieved from [\[Link\]](#)
- Pharmaffiliates. (n.d.). **N-Demethyl Olanzapine-d8** | CAS No : 786686-82-6. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). **N-Demethyl Olanzapine-d8**. Retrieved from [\[Link\]](#)
- Pharmaffiliates. (n.d.). Olanzapine-impurities. Retrieved from [\[Link\]](#)

- Midha, K. K., Hawes, E. M., Hubbard, J. W., & McKay, G. (1984). Synthesis of Deuterium-Labeled Fluphenazine. *Journal of Pharmaceutical Sciences*, 73(1), 87–90. Retrieved from [\[Link\]](#)
- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS N-DEMETHYL OLANZAPINE D8. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). Deuterated piperazine derivatives as anti-anginal compounds.
- PharmGKB. (n.d.). Olanzapine Pathway, Pharmacokinetics. Retrieved from [\[Link\]](#)
- Lu, M. L., Lin, C. H., Chen, Y. C., Yang, H. C., Wu, T. H., & Lane, H. Y. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. *PLoS ONE*, 8(5), e65719. Retrieved from [\[Link\]](#)
- de Castro, A., Concheiro, M., Quintela, O., Cruz, A., & López-Rivadulla, M. (2004). LC-MS/MS assay for olanzapine and desmethyl olanzapine. *Journal of Pharmaceutical and Biomedical Analysis*, 35(5), 1149–1167.
- Nielsen, M. K., & Johansen, S. S. (2009). Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. *Journal of Analytical Toxicology*, 33(4), 212–217. Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration. (2013). Draft Guidance for Industry on Bioanalytical Method Validation. Retrieved from [\[Link\]](#)
- Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Retrieved from [\[Link\]](#)
- de la Torre, X. G., et al. (2015). The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. *Clinical and Experimental Pharmacology and Physiology*, 42(3), 305-13. Retrieved from [\[Link\]](#)
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [\[Link\]](#)
- Remlein, M., & Rychlik, M. (2022). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological

Matrices. *Molecules*, 27(15), 4983. Retrieved from [[Link](#)]

- ResearchGate. (2014). LC–MS/MS assay for olanzapine in human plasma and its application to a bioequivalence study. Retrieved from [[Link](#)]
- Nielsen, M. K., & Johansen, S. S. (2009). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. *Journal of analytical toxicology*, 33(4), 212–217. Retrieved from [[Link](#)]
- ResearchGate. (2000). Bioanalytical methods validation: A critique of the proposed FDA guidance. Retrieved from [[Link](#)]
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (2022). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. PubMed Central. Retrieved from [[Link](#)]
- Semantic Scholar. (n.d.). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. Retrieved from [[Link](#)]
- PubChem. (n.d.). **N-Demethyl Olanzapine-d8**. Retrieved from [[Link](#)]
- X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [[Link](#)]

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Sources

- 1. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 2. longdom.org [longdom.org]

- 3. N-Demethyl Olanzapine-d8 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 5. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 8. N-Demethyl Olanzapine-d8 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pubmed.ncbi.nlm.nih.gov]
- 11. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents [patents.google.com]
- 12. [bocsci.com](https://www.bocsci.com) [[bocsci.com](https://www.bocsci.com)]
- 13. Piperazine-2,2,3,3,5,5,6,6-d8 | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 14. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [caymanchem.com](https://www.caymanchem.com) [[caymanchem.com](https://www.caymanchem.com)]
- 16. Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 18. Federal Register :: Draft Guidance for Industry on Bioanalytical Method Validation; Availability [[federalregister.gov](https://www.federalregister.gov)]
- 19. New FDA Guidance on Bioanalytical Method Validation | Kymos [[kymos.com](https://www.kymos.com)]
- 20. [fda.gov](https://www.fda.gov) [[fda.gov](https://www.fda.gov)]
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